1-Methoxy-N-methyl-7-nitroacridin-9-amine
Description
1-Methoxy-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C15H13N3O3 and a molecular weight of 283.28 g/mol . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
CAS No. |
61299-56-7 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-methoxy-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O3/c1-16-15-10-8-9(18(19)20)6-7-11(10)17-12-4-3-5-13(21-2)14(12)15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
JDWOXJZRIVXADF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Methylation: The resulting nitroacridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methoxy-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Applications
Acridine derivatives, including 1-Methoxy-N-methyl-7-nitroacridin-9-amine, have been extensively studied for their anti-cancer properties. The following table summarizes key findings related to acridine compounds and their biological activities:
Anti-Malarial Activity
In addition to their anti-cancer properties, acridine derivatives have demonstrated significant anti-malarial activity. 9-aminoacridine and its derivatives have been tested against Plasmodium falciparum strains, showing promising results against both chloroquine-sensitive and resistant strains .
Research Findings
The anti-malarial efficacy of these compounds is attributed to their ability to disrupt the parasite's metabolism and induce oxidative stress within the cells. Studies also suggest that acridine compounds can enhance the effects of existing antimalarial drugs, providing a potential avenue for combination therapies .
Fluorescent Probes in Biological Studies
Acridine derivatives are increasingly being utilized as fluorescent probes due to their unique photophysical properties. The compound this compound has been explored for its application in fluorescence resonance energy transfer (FRET) systems .
Applications in Protein Studies
The incorporation of acridine derivatives into protein studies allows researchers to visualize interactions at the molecular level. For instance, amino-acid-modified acridines can serve as effective FRET partners for studying protein conformational changes and dynamics .
Summary of Key Findings
The following table summarizes the applications of this compound and related acridine compounds:
| Application Area | Key Findings |
|---|---|
| Anti-Cancer | Induces apoptosis; inhibits topoisomerase II; effective against various cancer cell lines |
| Anti-Malarial | Effective against chloroquine-sensitive and resistant Plasmodium falciparum strains |
| Fluorescent Probes | Useful in FRET systems for studying protein interactions |
Case Studies
Several case studies highlight the effectiveness of acridine derivatives:
- Breast Cancer Treatment : A study demonstrated that a series of acridine-based compounds exhibited potent anti-proliferative activity against MCF-7 breast cancer cells, suggesting their potential use in chemotherapy regimens .
- Anti-Malarial Efficacy : Research involving 9-aminoacridine showed significant cytotoxic effects against Plasmodium falciparum, indicating its potential as a lead compound for new antimalarial therapies .
- Fluorescent Labeling : Acridines have been successfully employed as fluorescent labels in live-cell imaging studies, providing insights into cellular processes and interactions at unprecedented resolutions .
Mechanism of Action
The mechanism of action of 1-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its cytotoxic effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
1-Methoxy-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern on the acridine ring. Similar compounds include:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity, acting as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): A triazoloacridone derivative with anticancer properties, known for its ability to intercalate into DNA and inhibit topoisomerase enzymes.
These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and therapeutic potential.
Biological Activity
1-Methoxy-N-methyl-7-nitroacridin-9-amine, also known as 1-Methoxy-7-nitroacridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the acridine family, which is known for its potential therapeutic applications, particularly in anticancer and antimicrobial research.
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- CAS Number : 61299-56-7
Biological Activity
This compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that acridine derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes. This mechanism is crucial for their anticancer effects .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent .
The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation inhibits the action of topoisomerases, enzymes essential for DNA replication and transcription. The nitro group in the compound may also contribute to its biological activity by generating reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy :
- Antimicrobial Activity :
- Mechanistic Studies :
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
